Asoprisnil Ecamate: A Deep Dive into its Mechanism of Action
Asoprisnil Ecamate: A Deep Dive into its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Asoprisnil ecamate (J956) is a selective progesterone receptor modulator (SPRM) that was under development for the treatment of gynecological conditions such as endometriosis and uterine fibroids. As a prodrug, it is rapidly converted to its active metabolite, asoprisnil (J867), which exerts a unique combination of progesterone receptor (PR) agonist and antagonist effects. This tissue-selective activity profile, coupled with a favorable side-effect profile compared to pure progesterone antagonists, made it a promising therapeutic candidate. This technical guide provides a comprehensive overview of the molecular mechanism of action of asoprisnil, detailing its binding characteristics, interaction with nuclear receptors, downstream signaling pathways, and the experimental basis for these findings.
Introduction
Progesterone, acting through its nuclear receptors, plays a pivotal role in the regulation of female reproductive function. Dysregulation of progesterone signaling is implicated in the pathophysiology of numerous gynecological disorders. Asoprisnil emerged from a class of 11β-benzaldoxime-substituted estratrienes designed to modulate the progesterone receptor with a mixed agonist/antagonist profile.[1][2] This tissue-selective modulation aimed to elicit therapeutic benefits, such as antiproliferative effects on the endometrium, while minimizing the adverse effects associated with complete progesterone antagonism or agonism.[1]
Pharmacokinetics and Metabolism
Asoprisnil ecamate is the orally administered prodrug of asoprisnil. Following administration, it is metabolized to asoprisnil (J867) and its major metabolite, J912.[1][3] Plasma concentrations of the metabolite J912 are found to be substantially higher, approximately five times greater, than the parent drug, asoprisnil.[1] Both asoprisnil and J912 have similar elimination half-lives of about 4-5 hours in humans.[1] The overall in vivo effect of asoprisnil ecamate is therefore a composite of the activities of both asoprisnil and its more abundant metabolite, J912.[1]
Table 1: Pharmacokinetic Parameters of Asoprisnil and its Metabolite J912
| Parameter | Asoprisnil (J867) | J912 | Notes |
| Cmax | Data not available | Data not available | Plasma exposure of J912 is ~5x higher than asoprisnil.[1] |
| Tmax | Data not available | Data not available | |
| Bioavailability | Data not available | Data not available | |
| Elimination Half-life | ~4-5 hours[1] | ~4-5 hours[1] |
Molecular Mechanism of Action
The primary mechanism of action of asoprisnil is through its interaction with the progesterone receptor. As an SPRM, its effects are context-dependent, varying by target tissue and the presence or absence of progesterone.
Binding to Steroid Receptors
Asoprisnil and its metabolite J912 are potent ligands for the progesterone receptor, exhibiting higher binding affinity than progesterone itself.[1][4] Their selectivity for the PR is a key feature, with significantly lower affinity for the glucocorticoid receptor (GR) and androgen receptor (AR), and no discernible binding to the estrogen receptor (ER) or mineralocorticoid receptor (MR).[1][4] This high selectivity minimizes off-target effects commonly associated with less specific steroid receptor modulators.
Table 2: Steroid Receptor Binding Affinity
| Compound | Progesterone Receptor (PR) | Glucocorticoid Receptor (GR) | Androgen Receptor (AR) | Estrogen Receptor (ER) | Mineralocorticoid Receptor (MR) |
| Asoprisnil (J867) | High Affinity (Ki = 0.85 ± 0.01 nM for human PR)[5] | Reduced Affinity (compared to mifepristone)[1][4] | Low Affinity[1][4] | No Binding[1][4] | No Binding[1][4] |
| Asoprisnil Ecamate (J956) | Data not available | Data not available | Data not available | Data not available | Data not available |
| J912 (Metabolite) | High Affinity (higher than progesterone)[1][4] | Reduced Affinity (compared to mifepristone)[1][4] | Low Affinity[1][4] | No Binding[1][4] | No Binding[1][4] |
| Progesterone | Ki = 4.3 ± 1.0 nM for human PR[5] | - | - | - | - |
| Mifepristone (RU486) | Ki = 0.82 ± 0.01 nM for human PR[5] | High Affinity | - | - | - |
Progesterone Receptor Modulation: A Mixed Agonist/Antagonist Profile
Upon binding to the PR, asoprisnil induces a unique conformational change in the receptor that is distinct from that induced by either a full agonist (like progesterone) or a full antagonist (like mifepristone).[3] This altered conformation leads to a differential recruitment of transcriptional co-regulators, which is the molecular basis for its mixed agonist/antagonist activity.
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Partial Agonist Activity: In the absence of progesterone, the asoprisnil-bound PR can weakly recruit co-activators such as Steroid Receptor Coactivator-1 (SRC-1) and Amplified in Breast Cancer 1 (AIB1).[3] This partial recruitment leads to a low level of transcriptional activation of certain progesterone-responsive genes.
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Antagonist Activity: In the presence of progesterone, asoprisnil acts as an antagonist. The asoprisnil-bound PR strongly recruits co-repressors like Nuclear Receptor Corepressor (NCoR) and Silencing Mediator of Retinoic acid and Thyroid hormone receptor (SMRT).[3][6] This recruitment of co-repressors actively silences the transcription of progesterone-responsive genes. Furthermore, asoprisnil can induce the formation of PR heterodimers with progesterone-bound PR, which are less effective at binding to progesterone response elements (PREs) on DNA, further contributing to its antagonistic effect.[4]
Downstream Signaling and Gene Regulation
The differential recruitment of co-regulators by the asoprisnil-bound PR leads to a specific pattern of gene expression that underlies its therapeutic effects. In uterine leiomyoma cells, asoprisnil has been shown to:
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Inhibit Proliferation and Induce Apoptosis: Asoprisnil decreases the expression of proliferating cell nuclear antigen (PCNA) and Bcl-2, while increasing the levels of cleaved caspase-3 and cleaved poly(ADP-ribose) polymerase (PARP), collectively promoting apoptosis and inhibiting cell growth.[7]
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Modulate Growth Factor Signaling: It down-regulates the expression of key growth factors and their receptors, including epidermal growth factor (EGF), insulin-like growth factor-I (IGF-I), and transforming growth factor-β3 (TGF-β3), which are known to be involved in the growth of uterine fibroids.
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Activate Apoptotic Pathways: Asoprisnil can activate the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL)-mediated apoptotic pathway in leiomyoma cells.[8]
Experimental Protocols
The characterization of asoprisnil's mechanism of action has been elucidated through a combination of in vitro and in vivo studies.
Progesterone Receptor Binding Assay
Objective: To determine the binding affinity of asoprisnil and its metabolites to the progesterone receptor.
Methodology:
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Preparation of Receptor Source: Cytosolic fractions containing the progesterone receptor are prepared from target tissues, such as rabbit uterus.
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Radioligand Binding: A constant concentration of a radiolabeled progestin (e.g., [³H]R5020) is incubated with the receptor preparation.
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Competitive Binding: Increasing concentrations of the unlabeled test compound (e.g., asoprisnil, J912) are added to compete with the radioligand for binding to the PR.
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Separation of Bound and Free Ligand: Techniques such as dextran-coated charcoal adsorption or filtration are used to separate the receptor-bound radioligand from the unbound radioligand.
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Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
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Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.
McPhail Test (Rabbit Uterine Endometrial Transformation Assay)
Objective: To assess the progestational (agonist) and anti-progestational (antagonist) activity of a compound in vivo.
Methodology:
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Animal Model: Immature female rabbits are primed with estrogen (e.g., estradiol benzoate) for several days to induce uterine proliferation.
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Agonist Activity Assessment: The test compound is administered daily for a set period (e.g., 5 days). The animals are then euthanized, and the uteri are excised.
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Antagonist Activity Assessment: The test compound is co-administered with a known progestin (e.g., progesterone).
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Histological Evaluation: The degree of endometrial glandular proliferation and differentiation is assessed histologically and scored on the McPhail scale (0 to +4). A higher score indicates greater progestational activity.
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Data Analysis: The mean McPhail score for each treatment group is calculated and compared to control groups.
Hershberger Test (Rat Androgenic and Anti-Androgenic Assay)
Objective: To evaluate the androgenic and anti-androgenic potential of a compound.
Methodology:
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Animal Model: Peripubertal, castrated male rats are used.
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Androgenic Activity Assessment: The test compound is administered daily for a defined period (e.g., 10 days).
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Anti-Androgenic Activity Assessment: The test compound is co-administered with a known androgen (e.g., testosterone propionate).
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Endpoint Measurement: At the end of the treatment period, the weights of androgen-dependent tissues are measured, including the ventral prostate, seminal vesicles, and levator ani-bulbocavernosus muscle.
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Data Analysis: The tissue weights of the treated groups are compared to those of the control groups to determine if the test compound has androgenic or anti-androgenic effects.
Conclusion
Asoprisnil ecamate, through its active metabolite asoprisnil, represents a sophisticated approach to modulating progesterone receptor activity. Its mechanism of action is characterized by high-affinity and selective binding to the PR, leading to a unique mixed agonist/antagonist profile. This is achieved through the differential recruitment of transcriptional co-activators and co-repressors, resulting in a tissue-specific modulation of gene expression. The antiproliferative and pro-apoptotic effects observed in uterine leiomyoma cells, coupled with its distinct in vivo activity profile, underscore the potential of SPRMs in the treatment of gynecological disorders. While the clinical development of asoprisnil was discontinued, the in-depth understanding of its mechanism of action provides a valuable framework for the development of future generations of selective receptor modulators.
References
- 1. Asoprisnil (J867): a selective progesterone receptor modulator for gynecological therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Progesterone receptor modulators for endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Selective progesterone receptor modulators (SPRMs): progesterone receptor action, mode of action on the endometrium and treatment options in gynecological therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel selective progesterone receptor modulator asoprisnil (J867) inhibits proliferation and induces apoptosis in cultured human uterine leiomyoma cells in the absence of comparable effects on myometrial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
